molecular formula C11H12O5 B12114912 (5-Formyl-2,3-dimethoxyphenyl)acetic acid

(5-Formyl-2,3-dimethoxyphenyl)acetic acid

Cat. No.: B12114912
M. Wt: 224.21 g/mol
InChI Key: YPWWWJUOJXTPJM-UHFFFAOYSA-N
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Description

2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine is a phenethylamine derivative featuring a phenylsulfonyl group and a 2-thienyl substituent. The thienyl group, a sulfur-containing heterocycle, mimics phenyl rings in spatial arrangement but differs in electronic properties, which may confer unique pharmacological profiles .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(5-formyl-2,3-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O5/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

YPWWWJUOJXTPJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC(=O)O)C=O

Origin of Product

United States

Preparation Methods

The synthetic routes for (3,5-dimethoxyphenyl)acetic acid involve various reactions. One common method is the oxidation of 2,3-dimethoxytoluene using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The industrial production typically employs efficient and scalable processes to yield the compound.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, converting the methyl groups to carboxylic acid groups.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Common Reagents: Potassium permanganate, chromic acid, reducing agents.

    Major Products: The primary product is itself.

Scientific Research Applications

(3,5-Dimethoxyphenyl)acetic acid: finds applications in:

    Chemistry: As a building block for organic synthesis.

    Biology: Studying phenolic compounds and their effects.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the context. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

2-(2-Thienyl)ethylamine

  • Structure : Ethylamine backbone with a 2-thienyl group.
  • Synthesis: Prepared via reduction of 2-(2-nitrovinyl)thiophene using diborane or via Claisen rearrangement of 2-(2-thienyl)ethanol .
  • Pharmacology : Key intermediate in ticlopidine synthesis (antiplatelet drug). Lacks the phenylsulfonyl group, making it less electron-deficient and more metabolically labile .

N-(2-Chlorobenzyl)-2-(2-thienyl)ethylamine

  • Structure : Benzyl-substituted ethylamine with a 2-chloro and 2-thienyl group.
  • Synthesis : Benzylation of 2-(2-thienyl)ethylamine using 2-chlorobenzyl chloride .
  • Pharmacology : Intermediate in ticlopidine synthesis; the chlorobenzyl group enhances lipophilicity and bioavailability compared to the sulfonated derivative .
  • Key Difference : Chlorobenzyl substitution vs. phenylsulfonyl group alters electronic properties and binding kinetics.

BD1008 (Sigma Receptor Ligand)

  • Structure : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine.
  • Synthesis : Alkylation of ethylamine derivatives with dichlorophenyl and pyrrolidinyl groups .
  • Pharmacology : High-affinity sigma receptor antagonist with neuroprotective effects. The dichlorophenyl and pyrrolidinyl groups confer selectivity for sigma receptors, unlike the thienyl-sulfonyl combination .
  • Key Difference : Substitutions target sigma receptors, whereas the thienyl-sulfonyl motif may favor other targets (e.g., serotonin or dopamine receptors).

2-[5-(4-Morpholinylmethyl)-2-thienyl]ethylamine

  • Structure : Ethylamine with a morpholinylmethyl-substituted thienyl group.
  • Synthesis : Functionalization of the thienyl ring with morpholine via nucleophilic substitution .
  • Pharmacology : Morpholine enhances solubility and may modulate kinase inhibition. The sulfonyl group in the target compound could further improve stability .
  • Key Difference : Morpholine vs. sulfonyl substituents influence solubility and target engagement.

Structural and Functional Analysis

Electronic Effects

  • This contrasts with electron-donating groups (e.g., methoxy or morpholine) in analogs .
  • Thienyl Group : The sulfur atom in thiophene introduces π-electron delocalization, mimicking phenyl rings but with altered dipole moments. This may improve binding to aromatic-rich pockets in receptors .

Pharmacological Potential

  • Anticancer Activity : Sulfonyl groups are present in cytotoxic agents (e.g., triazine derivatives in ), suggesting possible anticancer mechanisms .
  • Neurological Targets: Phenethylamines commonly target adrenoceptors, dopamine receptors, and sigma receptors. The sulfonyl-thienyl combination may offer unique selectivity profiles .

Data Table: Comparative Overview

Compound Structural Features Synthesis Method Pharmacological Activity Key Differences
2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine Phenylsulfonyl, thienyl groups Sulfonation of ethylamine derivative Hypothesized anticancer/neurological Unique sulfonyl electronic effects
2-(2-Thienyl)ethylamine Thienyl group, ethylamine backbone Reduction of nitrovinyl thiophene Ticlopidine intermediate Lacks sulfonyl group
N-(2-Chlorobenzyl)-2-(2-thienyl)ethylamine Chlorobenzyl substitution Benzylation of ethylamine Antiplatelet intermediate Chlorine vs. sulfonyl substituent
BD1008 Dichlorophenyl, pyrrolidinyl groups Alkylation of ethylamine Sigma receptor antagonist Targets sigma receptors
2-[5-(4-Morpholinylmethyl)-2-thienyl]ethylamine Morpholinylmethyl substitution Nucleophilic substitution Kinase inhibition (speculative) Morpholine enhances solubility

Biological Activity

(5-Formyl-2,3-dimethoxyphenyl)acetic acid is a phenylacetic acid derivative characterized by its unique structure, which includes an aromatic ring with formyl and methoxy substituents along with a carboxylic acid group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of (5-Formyl-2,3-dimethoxyphenyl)acetic acid is C11H12O4C_{11}H_{12}O_4. Its structure can be represented as follows:

Structure C11H12O4\text{Structure }\text{C}_{11}\text{H}_{12}\text{O}_4

The presence of the formyl group allows for various chemical transformations, while the methoxy groups enhance the electrophilic nature of the aromatic system, making it reactive towards electrophilic aromatic substitution reactions.

Anti-inflammatory Properties

Research indicates that compounds similar to (5-Formyl-2,3-dimethoxyphenyl)acetic acid exhibit significant anti-inflammatory effects. These compounds can inhibit enzymes involved in inflammatory pathways, making them potential leads in drug development for conditions like arthritis and other inflammatory diseases. For instance, derivatives of phenylacetic acids have been shown to modulate cytokine production and reduce inflammation in animal models.

Analgesic Effects

The analgesic properties of this compound have been explored through various studies. Similar compounds have demonstrated efficacy in reducing pain responses in animal models, suggesting that (5-Formyl-2,3-dimethoxyphenyl)acetic acid may also possess such effects. The mechanism may involve the inhibition of pain signaling pathways or modulation of neurotransmitter release.

Anticancer Activity

Several studies have investigated the anticancer potential of phenylacetic acid derivatives. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, research has indicated that (5-Formyl-2,3-dimethoxyphenyl)acetic acid could interact with specific cellular receptors and enzymes involved in tumor growth and metastasis.

Case Studies

  • Study on Anti-inflammatory Effects
    A study published in Molecules explored the anti-inflammatory effects of phenylacetic acid derivatives on murine macrophages. The results demonstrated that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with lipopolysaccharides (LPS) .
  • Analgesic Activity Assessment
    In a controlled experiment assessing analgesic activity using the hot plate test in rodents, derivatives similar to (5-Formyl-2,3-dimethoxyphenyl)acetic acid showed a dose-dependent reduction in pain response compared to control groups .
  • Anticancer Mechanism Investigation
    A study focused on the cytotoxic effects of phenylacetic acid derivatives on human adenocarcinoma cell lines revealed that these compounds could induce apoptosis through activation of caspase pathways . The findings suggest that (5-Formyl-2,3-dimethoxyphenyl)acetic acid may share similar mechanisms.

Comparative Analysis

Compound NameSimilarityUnique Features
2-(3,5-Dimethoxyphenyl)acetic acid0.98Exhibits strong anti-inflammatory properties
2-(3-Hydroxy-4-methoxyphenyl)acetic acid0.93Known for its antioxidant effects
3-(3,5-Dimethoxyphenyl)propionic acid0.93Investigated for neuroprotective properties
2-(6-Methoxynaphthalen-2-yl)acetic acid0.93Potential applications in agrochemicals

This table highlights the diversity within this class of chemicals while emphasizing the unique functional groups present in (5-Formyl-2,3-dimethoxyphenyl)acetic acid that may confer distinct biological activities compared to its analogs.

The biological activity of (5-Formyl-2,3-dimethoxyphenyl)acetic acid can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It could interact with cell surface receptors influencing cell signaling pathways related to pain and inflammation.

Molecular docking simulations have been employed to predict the binding affinity of this compound to specific targets involved in these pathways.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve the formyl proton (~9.8 ppm) and methoxy groups (~3.8–3.9 ppm). Compare shifts to analogs like 2-(4-ethoxy-2,3-difluorophenyl)acetic acid to confirm substitution patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (formyl: ~1680–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can detect the deprotonated molecular ion [M−H]⁻ .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Contradictions may arise from structural analogs with varying substitution patterns. For example, fluorinated analogs like 2-(4-ethoxy-2,3-difluorophenyl)acetic acid show distinct reactivity and bioactivity compared to non-fluorinated derivatives . To address discrepancies:

  • Comparative Studies : Test the compound alongside analogs (e.g., 2-(3-fluorophenyl)acetic acid) under identical assay conditions .
  • Structural Confirmation : Ensure purity and correct stereochemistry via X-ray crystallography, as demonstrated for 2-(2-methoxyphenyl)acetic acid .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., serine hydrolases) to differentiate target-specific effects from non-specific interactions .

What experimental designs are suitable for studying its role in enzyme inhibition?

Advanced Question

  • Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) in dose-response experiments. Include controls with structurally related compounds (e.g., 2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid) to assess selectivity .
  • Docking Simulations : Use computational tools (e.g., AutoDock Vina) to model interactions between the formyl group and catalytic residues, leveraging PubChem’s 3D conformer data .
  • Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., His → Ala substitutions) to validate predicted binding modes .

How can computational methods predict the reactivity of (5-Formyl-2,3-dimethoxyphenyl)acetic acid in nucleophilic environments?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the formyl group. Compare with analogs like 2-[5-(3-nitrophenyl)furan-2-yl]phenylacetic acid, where electron-withdrawing substituents enhance reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to assess stability of the acetic acid moiety under reaction conditions .
  • pKa Estimation : Use software (e.g., ACD/Labs) to predict the acidity of the acetic acid proton, which influences deprotonation in basic media .

What strategies mitigate challenges in crystallizing (5-Formyl-2,3-dimethoxyphenyl)acetic acid?

Advanced Question

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation, as used for 2-(4-formyl-2,6-dimethoxyphenoxy)-acetic acid .
  • Hydrogen Bond Engineering : Introduce co-crystallization agents (e.g., urea derivatives) to stabilize carboxylate dimers, mimicking the hydrogen-bonding network observed in 2-(2-methoxyphenyl)acetic acid crystals .
  • Temperature Gradients : Optimize cooling rates (e.g., 0.5°C/hour) to reduce lattice defects, ensuring single-crystal formation for X-ray diffraction .

How does substitution at the 5-position (formyl vs. halogen) alter biological activity?

Advanced Question

  • Structure-Activity Relationship (SAR) : Compare the formyl derivative with halogenated analogs (e.g., 2-(5-bromo-2,4-dimethoxyphenyl)acetic acid). The formyl group’s electron-withdrawing nature may enhance binding to enzymes like monoamine oxidases, while halogens (e.g., Br, F) improve lipophilicity and membrane permeability .
  • In Silico Clustering : Group compounds by substituent electronic parameters (σ, π values) to correlate with bioactivity trends .

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